Pramoxine

Descripción general

Descripción

Pramoxine, also known as this compound hydrochloride, is a topical anesthetic and antipruritic . It is used to treat pain or itching caused by insect bites, minor burns or scrapes, hemorrhoids, vaginal irritation, and minor skin rash, dryness, or itching . This compound is also used to treat chapped lips, and pain or skin irritation caused by contact with poison ivy, poison oak, or poison sumac .

Synthesis Analysis

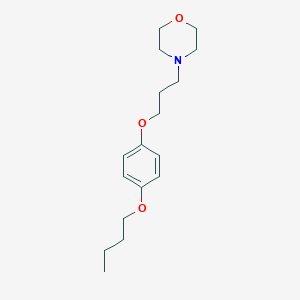

The synthesis of this compound hydrochloride involves several steps . The process begins with the reaction of parachlorophenol and brominated n-butane under alkaline conditions to obtain an intermediate 4-n-butoxychlorobenzene. This is followed by the reaction of morpholine and 3-bromopropanol under alkaline conditions to obtain an intermediate N-(3-hydroxypropyl)morpholine. Finally, the 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine react under alkaline conditions, and through extraction, washing, drying, and salification, this compound hydrochloride is obtained .

Molecular Structure Analysis

This compound has a molecular formula of C17H27NO3 . Its average mass is 293.401 Da and its monoisotopic mass is 293.199097 Da . The structure of this compound contains a total of 49 bonds, including 22 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 2 ethers (aromatic) .

Chemical Reactions Analysis

This compound HCl samples have been analyzed using acid, base, light, and a diode array detector at several points on each peak . The analysis also considered benzalkonium chloride, excipients, and impurities .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 427.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 123.5±23.2 °C .

Aplicaciones Científicas De Investigación

Application in Dermatology

Pramoxine has been effectively used in the treatment of uremic pruritus in adult hemodialysis patients. A study demonstrated a significant reduction in itch intensity with a this compound-based lotion, highlighting its potential as a topical anti-itch treatment (Young et al., 2009).

Pharmacological Enhancements

Research has shown that complexation of this compound with hydroxypropyl-beta-cyclodextrin can improve its bioavailability. This innovation in drug delivery systems points towards enhanced efficacy and reduced toxicity of this compound (Bezamat et al., 2020).

Comparative Analgesic Effects

Studies on the analgesic effects of this compound, especially when compared to other local anesthetics like lidocaine, have been conducted. For instance, one study revealed that this compound elicited dose-related skin antinociception, albeit with lower potency than lidocaine, but with comparable duration of action (Chou et al., 2018).

Formulation Analysis

Research has also been dedicated to analyzing this compound in various formulations, such as in high lipoid aerosol foam and compound creams, indicating its diverse applications in different pharmaceutical products (Weinberger et al., 1980; Yi-we, 2009).

Allergic Reactions

Investigations into allergic reactions to this compound have been conducted to understand its safety profile. For example, a study focused on allergy contact dermatitis to this compound, providing insights into its dermatological safety (Ketel, 1981).

Antipruritic Efficacy

A trial compared this compound and hydrocortisone foam versus placebo in relief of postpartum episiotomy symptoms, examining its efficacy in specific clinical settings (Greer & Cameron, 1984).

Potentiometric Analysis

Development of ion-selective electrodes for potentiometric determination of this compound HCl was explored, indicating advancements in analytical methods for this compound (Ramadan & Merey, 2012).

Mecanismo De Acción

Target of Action

Pramocaine, also known as Pramoxine or this compound HCl, is a topical anesthetic and antipruritic agent . The primary target of Pramocaine is the voltage-gated sodium channels on neurons . These channels play a crucial role in the propagation of action potentials, which are essential for nerve impulse transmission .

Mode of Action

Pramocaine acts by reversibly binding to and inhibiting the voltage-gated sodium channels on neurons . This action decreases sodium permeability into the cell, stabilizing the neuronal membrane . As a result, it prevents the ionic fluctuations needed for neuron membrane depolarization and stops any action potential propagation .

Biochemical Pathways

The primary biochemical pathway affected by Pramocaine involves the inhibition of sodium ion influx through voltage-gated sodium channels . By blocking these channels, Pramocaine disrupts the initiation and conduction of nerve impulses, leading to a decrease in neuronal excitability . The downstream effects of this action primarily involve the temporary relief of pain and itching associated with various skin and anorectal conditions .

Result of Action

The molecular and cellular effects of Pramocaine’s action primarily involve the numbing of the local area where it is applied . By inhibiting neuronal activity, Pramocaine provides temporary relief from pain, itching, burning, and discomfort associated with minor skin irritations and anorectal disorders .

Safety and Hazards

Pramoxine should be handled with care to avoid contact with skin, eyes, and clothing . It should not be ingested or inhaled . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound . It should be stored in a well-ventilated place with the container kept tightly closed .

Propiedades

IUPAC Name |

4-[3-(4-butoxyphenoxy)propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18/h5-8H,2-4,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKXQSGTHWVTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

637-58-1 (hydrochloride) | |

| Record name | Pramocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040692 | |

| Record name | Pramocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pramocaine reversibly binds and inhibits voltage gated sodium channels on neurons decreasing sodium permeability into the cell. This stabilizes the membrane and prevents ionic fluctuations needed for depolarization stopping any action potential propagation. | |

| Record name | Pramocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

140-65-8 | |

| Record name | Pramoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pramocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pramocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/068X84E056 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pramoxine hydrochloride exert its anesthetic effect?

A1: this compound hydrochloride functions as a local anesthetic by reversibly binding to voltage-gated sodium channels on neuronal membranes. [] This interaction blocks the influx of sodium ions, which is crucial for membrane depolarization and the generation of action potentials. [] By inhibiting nerve impulse propagation, this compound hydrochloride effectively blocks pain signals from reaching the brain.

Q2: What is the molecular formula and weight of this compound hydrochloride?

A2: The molecular formula of this compound hydrochloride is C17H27NO3 · HCl, and its molecular weight is 329.87 g/mol. []

Q3: Is there any spectroscopic data available for this compound hydrochloride?

A3: While the provided research does not delve into detailed spectroscopic characterization, high-pressure liquid chromatography (HPLC) is a commonly employed method for analyzing this compound hydrochloride in various formulations. [, ] Different HPLC methods utilize various mobile phases and detectors to achieve optimal separation and detection. [, , , , ]

Q4: What is the stability of this compound hydrochloride in different formulations?

A4: Studies have investigated this compound hydrochloride incorporated into various topical formulations, including lotions, creams, and aerosol foams. [, , , , , ] Research suggests that this compound hydrochloride demonstrates good stability in these formulations, particularly when combined with other active ingredients like hydrocortisone. [, , , , , , ]

Q5: Are there any specific formulation challenges associated with this compound hydrochloride?

A5: Due to its lipophilic nature, formulating this compound hydrochloride for optimal delivery can be challenging. Researchers have explored nanostructured lipid carriers (NLCs) as a potential solution to enhance drug loading, stability, and skin retention time. []

Q6: What are the primary clinical applications of this compound hydrochloride?

A6: this compound hydrochloride is primarily used topically to alleviate itching and pain associated with various skin conditions, including atopic dermatitis, insect bites, and hemorrhoids. [, , , , , ]

Q7: How does this compound hydrochloride compare to hydrocortisone in treating pruritus?

A7: A study comparing a ceramide-containing cream with 1% this compound hydrochloride to a 1% hydrocortisone cream found comparable itch relief over an 8-hour period after a single application. [] This suggests that this compound hydrochloride can be as effective as hydrocortisone in providing short-term relief from itching.

Q8: Has this compound hydrochloride demonstrated efficacy in treating uremic pruritus?

A8: Yes, a randomized, double-blind, controlled trial demonstrated that a this compound-based anti-itch lotion was more effective than a control lotion in reducing itch intensity in adult hemodialysis patients suffering from uremic pruritus. [] Patients using the this compound lotion experienced a 61% decrease in itch intensity compared to a 12% reduction in the control group. []

Q9: Are there any known drug interactions associated with this compound hydrochloride?

A9: While specific drug interactions are not extensively documented, caution should be exercised when using this compound hydrochloride concurrently with other topical agents, as this may increase the risk of skin irritation or allergic reactions.

Q10: Has any resistance to this compound hydrochloride been reported?

A10: There are no documented cases of resistance developing to this compound hydrochloride.

Q11: What analytical techniques are employed for the quantification of this compound hydrochloride?

A13: High-pressure liquid chromatography (HPLC) is the primary analytical technique used to quantify this compound hydrochloride in pharmaceutical formulations and biological samples. [, , , , ] Gas chromatography with atomic emission detection (GC-AED) has also been explored for this purpose. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)